molecular formula C16H21N3O3 B11565035 N'-[(E)-(2-methoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide

Cat. No.: B11565035
M. Wt: 303.36 g/mol
InChI Key: NFQFIMXKXAOXEI-GZTJUZNOSA-N
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Description

N’-[(E)-(2-methoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinyl group, and an oxoacetohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide typically involves the condensation of 2-methoxybenzaldehyde with 2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and reduced hydrazides.

    Substitution: Various substituted hydrazides and amines.

Scientific Research Applications

N’-[(E)-(2-methoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the methoxyphenyl and piperidinyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide
  • N-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N’-(4-methoxyphenyl)urea

Uniqueness

N’-[(E)-(2-methoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide

InChI

InChI=1S/C16H21N3O3/c1-12-7-9-19(10-8-12)16(21)15(20)18-17-11-13-5-3-4-6-14(13)22-2/h3-6,11-12H,7-10H2,1-2H3,(H,18,20)/b17-11+

InChI Key

NFQFIMXKXAOXEI-GZTJUZNOSA-N

Isomeric SMILES

CC1CCN(CC1)C(=O)C(=O)N/N=C/C2=CC=CC=C2OC

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)NN=CC2=CC=CC=C2OC

Origin of Product

United States

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